6-Methoxy-2-naphthylacetic acid
Overview
Description
6-MNA is a competitive, non-selective COX inhibitor. The Ki values for ovine COX-1 and -2 are 21 and 19 µM, respectively. The IC50 values are 70 and 20 µM for human recombinant COX-1 and -2, respectively.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
(6-methoxy-2-naphthyl)acetic acid is a monocarboxylic acid consisting of 2-naphthylacetic acid having a methoxy substituent at the 6-position. The active metabolite of the prodrug nabumetone. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a drug metabolite and a xenobiotic metabolite. It is a monocarboxylic acid and a methoxynaphthalene. It derives from a 2-naphthylacetic acid.
Mechanism of Action
Target of Action
The primary target of 2-(6-methoxynaphthalen-2-yl)acetic acid, also known as 6-Methoxy-2-naphthylacetic acid or 6-Methoxy-2-naphthaleneacetic acid, is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostanoids, including prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Mode of Action
The compound acts as a competitive and non-selective COX inhibitor . It binds to the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the signaling pathways of inflammation and pain .
Biochemical Pathways
The inhibition of the COX enzyme by 2-(6-methoxynaphthalen-2-yl)acetic acid affects the prostaglandin biosynthesis pathway . Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, the compound effectively reduces these symptoms .
Pharmacokinetics
This suggests that it is likely produced in the body following the administration of Nabumetone and subsequent metabolic processes .
Result of Action
The primary result of the action of 2-(6-methoxynaphthalen-2-yl)acetic acid is the reduction of inflammation and pain . By inhibiting the COX enzyme and disrupting prostaglandin biosynthesis, the compound effectively diminishes the physiological responses typically associated with these conditions .
Action Environment
The action of 2-(6-methoxynaphthalen-2-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s phototoxic properties suggest that exposure to light could potentially influence its activity .
Biochemical Analysis
Biochemical Properties
It is known to be a major metabolite of Nabumetone, an orally active COX-2 inhibitor with anti-inflammatory activity .
Cellular Effects
As a metabolite of Nabumetone, it may influence cell function through its anti-inflammatory activity .
Molecular Mechanism
As a metabolite of Nabumetone, it may exert its effects at the molecular level through the inhibition of COX-2, an enzyme involved in inflammation .
Metabolic Pathways
As a metabolite of Nabumetone, it may interact with enzymes or cofactors involved in the metabolism of this drug .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJFLPMVEFKEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178705 | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-47-7 | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23981-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-naphthylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxynaphthalene-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXY-2-NAPHTHYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7K3YOD7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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